What is (S)-oxazolidine-4-carboxylic acid?
What is (S)-oxazolidine-4-carboxylic acid?
An In-depth Technical Guide to (S)-Oxazolidine-4-Carboxylic Acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
(S)-Oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a conformationally constrained analog of L-serine and a surrogate for L-proline, it serves as a versatile chiral building block for the synthesis of complex bioactive molecules. Its rigid, five-membered ring structure is a key feature in the design of peptidomimetics and has been incorporated into various therapeutic agents, most notably the oxazolidinone class of antibiotics. This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of (S)-oxazolidine-4-carboxylic acid, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
Introduction and Core Concepts
(S)-Oxazolidine-4-carboxylic acid, a derivative of the amino acid L-serine, possesses a unique five-membered heterocyclic ring containing both oxygen and nitrogen atoms.[1][2] This structure imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. Its primary significance stems from two key roles:
-
Chiral Building Block: The inherent chirality of the (S)-enantiomer makes it an invaluable starting material for asymmetric synthesis, enabling the construction of stereochemically defined molecules.
-
Proline Surrogate: The cyclic nature of (S)-oxazolidine-4-carboxylic acid allows it to function as a proline mimic in peptide chemistry.[3][4] The substitution of proline with such analogs can modulate the conformational properties of peptides, potentially enhancing their stability, bioavailability, and biological activity.[4]
The oxazolidinone core, a related structure where the carbon between the nitrogen and oxygen is oxidized to a ketone, is the pharmacophore of a critical class of antibiotics, including Linezolid.[5][6] These synthetic agents are potent against multi-drug resistant Gram-positive bacteria.[5][7] Consequently, derivatives of (S)-oxazolidine-4-carboxylic acid are crucial intermediates in the synthesis of these life-saving drugs.[8]
Physicochemical Properties and Characterization
A thorough understanding of the molecule's physical and chemical properties is fundamental for its effective use in synthesis and research.
Key Properties
| Property | Value | Source |
| IUPAC Name | (4S)-1,3-oxazolidine-4-carboxylic acid | [1] |
| Molecular Formula | C₄H₇NO₃ | [1] |
| Molecular Weight | 117.10 g/mol | [1] |
| CAS Number | 45521-08-2 | [1] |
| Physical Form | Solid | [9] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Data
Structural confirmation of (S)-oxazolidine-4-carboxylic acid and its derivatives is typically achieved through standard spectroscopic techniques. While specific spectra depend on the exact derivative (e.g., the 2-oxo form), representative data for related compounds have been reported. For instance, the characterization of (S)-2-oxooxazolidine-4-carboxylic acid includes:
-
¹H-NMR (400MHz, D₂O): δ 4.22 (m, 2H), 4.16 (m, 1H)[8]
-
¹³C-NMR (125MHz, D₂O): δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd)[8]
A comprehensive data package for characterization should always include Proton NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.[10]
Synthesis of Oxazolidine-4-Carboxylic Acid Derivatives
The synthesis of the oxazolidine core is a well-established process, often starting from readily available amino acids. A common and efficient method for producing 2-oxo-oxazolidine-4-carboxylic acid derivatives involves the cyclization of an amino acid ester.
General Synthesis Workflow
The diagram below illustrates a representative, environmentally friendly synthesis route for multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which utilizes water as a solvent and achieves high yields.[8][11]
Caption: General synthesis workflow for 2-oxo-oxazolidine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of (S)-2-oxooxazolidine-4-carboxylic acid
This protocol is adapted from a patented, environmentally friendly method.[8][11] The rationale for using water as a solvent is to enhance safety and reduce environmental impact compared to traditional methods using organic solvents.[8][11]
Materials:
-
L-serine methyl ester hydrochloride (15 mmol)
-
S,S'-dimethyl dithiocarbonate
-
Sodium hydroxide (or other suitable alkaline substance)[8]
-
Anhydrous magnesium sulfate
-
Inert gas (e.g., Nitrogen or Argon)
-
Deionized water
-
Standard laboratory glassware and chromatography equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (15 mmol) in water. The system should be under the protection of an inert gas atmosphere to prevent unwanted side reactions.
-
Addition of Reagent: Add S,S'-dimethyl dithiocarbonate to the solution. Stir the reaction mixture at a controlled temperature as specified by the detailed procedure. The reaction is monitored for the formation of the intermediate compound.
-
Hydrolysis: Once the initial reaction is complete, initiate the hydrolysis step by adding an alkaline substance such as sodium hydroxide. This step is crucial for converting the intermediate to the final carboxylic acid product.
-
Workup and Extraction: After the hydrolysis is complete, neutralize the reaction mixture. The crude product is then typically extracted from the aqueous phase using an appropriate organic solvent after drying with anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting solid is then purified using column chromatography to yield the final product, (S)-2-oxooxazolidine-4-carboxylic acid, with a purity suitable for subsequent applications. A reported yield for this method is 88%.[8]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Core Applications in Drug Discovery
The rigid scaffold of (S)-oxazolidine-4-carboxylic acid and its derivatives is a cornerstone in the development of several classes of therapeutics.
Oxazolidinone Antibacterials: Mechanism of Action
The most prominent application of the oxazolidinone scaffold is in antibacterial agents. Oxazolidinones represent a unique class of synthetic antibiotics active against a wide range of multi-drug resistant Gram-positive pathogens.[5][7]
Mechanism: Their mode of action is the inhibition of bacterial protein synthesis.[7][12] Unlike many other protein synthesis inhibitors, oxazolidinones act at a very early stage of this process. They bind to the 50S ribosomal subunit, specifically at the P site, preventing the formation of the initiation complex required to begin translation.[5][7][12] This unique mechanism means there is no cross-resistance with other classes of antibiotics that target protein synthesis.[5]
Caption: Oxazolidinones inhibit bacterial protein synthesis at the initiation phase.
Proline Surrogates in Peptidomimetics
Proline's cyclic structure introduces "kinks" into peptide chains, defining their secondary structure. (S)-Oxazolidine-4-carboxylic acid can be used as a proline analog to fine-tune these structures. Replacing proline with this surrogate can alter the peptide's conformation, which may lead to:
-
Increased Proteolytic Stability: The non-natural ring may be less recognizable by proteases.
-
Enhanced Receptor Binding: A more rigid conformation can lock the peptide into a bioactive shape, improving affinity for its target.
-
Improved Pharmacokinetics: Changes in polarity and structure can affect absorption, distribution, metabolism, and excretion (ADME) properties.
Studies on related proline analogs, such as 1,3-selenazolidine-4-carboxylic acid, have shown that substitution can result in peptides with comparable pharmacological properties and stability, validating the surrogate approach.[4]
Safety and Handling
As with any laboratory chemical, proper handling of (S)-oxazolidine-4-carboxylic acid and its derivatives is essential. The hydrochloride salt form, for instance, is classified with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]
-
Signal Word: Warning[9]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][15] For dusty or aerosol-generating procedures, use a NIOSH/MSHA approved respirator.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[9][13] Recommended storage temperature is 2-8°C.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][16]
Conclusion and Future Outlook
(S)-Oxazolidine-4-carboxylic acid is more than a simple heterocyclic compound; it is a powerful tool in the arsenal of medicinal chemists and drug developers. Its utility as a chiral synthon provides a reliable pathway to stereochemically pure molecules, while its function as a proline surrogate offers a sophisticated method for modulating peptide structure and function. The proven success of the oxazolidinone antibiotics underscores the therapeutic potential embedded within this scaffold. Future research will likely continue to exploit the unique conformational constraints of this ring system to design novel therapeutics with enhanced specificity, stability, and efficacy against a wide range of diseases.
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